molecular formula C19H20N2O4 B304421 N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE

N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE

Cat. No.: B304421
M. Wt: 340.4 g/mol
InChI Key: QQCWYIDJNFDUTE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyrrolidine derivatives, such as:

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • Furan-2-carboxylic acid
  • Pyrrolidine-2-carboxylic acid

Uniqueness

N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C19H20N2O4/c22-13-15-8-4-10-21(15)19(24)17(12-16-9-5-11-25-16)20-18(23)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15,22H,4,8,10,13H2,(H,20,23)/b17-12-

InChI Key

QQCWYIDJNFDUTE-ATVHPVEESA-N

SMILES

C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO

Isomeric SMILES

C1CC(N(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)CO

Canonical SMILES

C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO

solubility

51.1 [ug/mL]

Origin of Product

United States

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